![molecular formula C8H6ClN3O B3032120 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde CAS No. 1111237-78-5](/img/structure/B3032120.png)
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Overview
Description
“4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde” is a unique chemical compound. It is an important pharmaceutical intermediate, which is widely used in the synthesis of many pharmaceutical intermediates . It is also used in the manufacture of Tofacitinib citrate .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCc1nc(Cl)c2cc[nH]c2n1
. The InChI key for this compound is HCFJHJBEGJJOMO-UHFFFAOYSA-N
. Chemical Reactions Analysis
The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .Physical And Chemical Properties Analysis
The empirical formula of “this compound” isC7H6ClN3
. The molecular weight of this compound is 167.60 .
Scientific Research Applications
Synthesis and Chemical Properties
Interaction with Glycine Esters : 4,6-Dichloropyrimidine-5-carbaldehyde, a compound related to 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, interacts with glycine esters. This reaction produces derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products, including pyrrolo[2,3-d]pyrimidine (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Synthesis of Tricyclic Purine Analogues : Research includes the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives as potential precursors for tricyclic purine analogues, highlighting the compound's utility in creating complex molecular structures (Williams & Brown, 1995).
Synthesis of Condensed Azines : The compound is involved in the synthesis of pyrido[2,3-d]pyrimidines and pyrimido[4,5,6-de][1,6]naphthyridine derivatives, illustrating its role in forming diverse heterocyclic structures (Bakulina, Ivanov, Dar'in, & Lobanov, 2014).
Potential Biological Applications
Synthesis of Biologically Active Compounds : The derivatives of pyrrolo[2,3-d]pyrimidine obtained from reactions involving this compound show prospects for synthesizing potential biologically active compounds, indicating its significance in medicinal chemistry research (Zinchenko et al., 2018).
Formation of New Heterocyclic Systems : The reaction of related compounds leads to novel heterocyclic systems, such as 1,3,4,6-tetraazadibenzo[cd,f]azulene, showing the compound's potential in the creation of new molecular frameworks relevant in various scientific fields (Dodonova, Uogintaite, Masevičius, & Tumkevičius, 2010).
Synthesis of Pyrrolopyrimidine Nucleosides : The compound's derivatives have been used in synthesizing pyrrolopyrimidine nucleosides, contributing to the exploration of nucleoside analogues and their potential applications in biochemistry and pharmacology (Hinshaw, Gerster, Robins, & Townsend, 1969).
Microwave-assisted Synthesis : The compound facilitates microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines, demonstrating its role in enhancing synthetic efficiency and novel methodologies in organic chemistry (Quiroga et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as analogs of 4-chloro-7h-pyrrolo[2,3-d]pyrimidine, have been identified as potent inhibitors of 3-phosphoinositide-dependent kinase 1 (pdk1), a crucial target in cancer therapy .
Mode of Action
It is suggested that it may demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions .
Biochemical Pathways
It is known that similar compounds can target specific kinases involved in disease pathways, enabling the design and synthesis of potent and selective inhibitors with enhanced efficacy and reduced off-target effects .
Result of Action
Similar compounds have been shown to induce cell cycle arrest and apoptosis in hepg2 cells, accompanied by a notable increase in proapoptotic proteins caspase-3 and bax, as well as the downregulation of bcl-2 activity .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. Under normal temperature and humidity conditions, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine exhibits stability. It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
properties
IUPAC Name |
4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-4-11-7(9)6-5(3-13)2-10-8(6)12-4/h2-3H,1H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZHDVOABNACGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CN2)C=O)C(=N1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732033 | |
Record name | 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1111237-78-5 | |
Record name | 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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